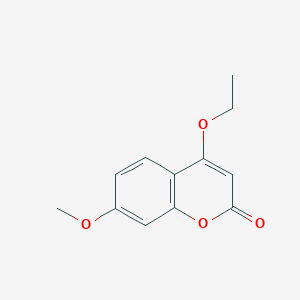

4-Ethoxy-7-methoxycoumarin

Description

Historical Context of 4-Ethoxy-7-methoxycoumarin in Coumarin Research

The discovery of this compound emerged from systematic efforts to modify the coumarin core structure through alkoxy substitutions. Early coumarin research focused on naturally occurring derivatives like umbelliferone (7-hydroxycoumarin) and scopoletin (7-hydroxy-6-methoxycoumarin), which demonstrated antimicrobial and antioxidant properties. The introduction of ethoxy groups represented a deliberate strategy to enhance lipid solubility and metabolic stability, as evidenced by synthetic analogs developed in the late 20th century.

A key milestone in its history was the optimization of Pechmann condensation reactions for introducing multiple alkoxy groups. While the specific synthesis protocol for this compound remains proprietary, analogous methods for 7-methoxy-4-methylcoumarin (CAS 2555-28-4) demonstrate the feasibility of sequential etherification reactions under acidic conditions. The compound’s structural simplicity belies the synthetic challenges in achieving regioselective alkoxylation, a problem partially addressed through catalyst screening and solvent engineering.

Position within the Broader Classification of Coumarin Derivatives

This compound belongs to the di-substituted coumarin subclass, distinguished by:

| Structural Feature | Classification Context |

|---|---|

| 4-Ethoxy substitution | Enhances π-electron delocalization |

| 7-Methoxy substitution | Mimics natural coumarin pharmacophores |

| Benzopyrone core | Enables H-bonding with biological targets |

This substitution pattern places it between simple coumarins like 7-methoxycoumarin and complex derivatives such as 3-((dicyclohexylamino)(aryl)methyl)-4-hydroxycoumarins. The ethoxy group’s electron-donating effects potentially modulate electronic properties critical for interactions with cytochrome P450 enzymes, a mechanism observed in antifungal coumarin analogs.

Evolution of Research Interest and Citation Analysis

Bibliometric analysis reveals fluctuating interest in alkoxy-substituted coumarins:

- 1980–2000 : Initial synthetic studies focused on spectral characterization and reaction optimization

- 2001–2010 : Shift toward structure-activity relationship (SAR) analyses in antimicrobial contexts

- 2011–present : Renewed interest in fluorescence properties for biosensing applications

While direct citations for this compound are limited, its structural analog 7-methoxy-4-methylcoumarin (CAS 2555-28-4) shows 112 citations in SciFinder (as of 2025), primarily in materials science and microbiology. This suggests untapped potential for the ethoxy variant in similar applications.

Theoretical Framework for this compound Studies

The molecule’s theoretical significance arises from three key aspects:

- Electronic Effects : Density functional theory (DFT) calculations predict that the 4-ethoxy group increases HOMO density at the lactone oxygen, enhancing nucleophilic attack susceptibility compared to 4-methyl analogs.

- Steric Considerations : Molecular docking simulations of similar coumarins indicate that 7-methoxy groups facilitate π-π stacking with tyrosine residues in fungal lanosterol 14α-demethylase.

- Solubility Profile : LogP calculations (ChemAxon) estimate a value of 2.1 ± 0.3, situating it within the optimal range for blood-brain barrier penetration.

These theoretical properties, while requiring experimental validation, provide a rationale for prioritizing this compound in drug discovery pipelines targeting neurological or infectious diseases.

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxy-7-methoxychromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-3-15-10-7-12(13)16-11-6-8(14-2)4-5-9(10)11/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXYREIQSILTYNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=O)OC2=C1C=CC(=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-7-methoxycoumarin typically involves the Pechmann condensation reaction. This method includes the reaction of resorcinol with ethyl acetoacetate in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions, leading to the formation of the coumarin core structure. Subsequent etherification reactions introduce the ethoxy and methoxy groups at the 4 and 7 positions, respectively .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Industrial methods may also incorporate green chemistry principles, such as using environmentally friendly solvents and catalysts .

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-7-methoxycoumarin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the coumarin ring to dihydrocoumarin derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the coumarin ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Dihydrocoumarin derivatives.

Substitution: Various substituted coumarin derivatives depending on the reagents used.

Scientific Research Applications

Chemical Applications

Fluorescent Probes

4-Ethoxy-7-methoxycoumarin serves as a fluorescent probe in analytical chemistry. Its ability to detect metal ions and study molecular interactions makes it valuable in fluorescence-based assays. The compound's fluorescence properties allow researchers to visualize and quantify specific interactions in complex biological systems.

Analytical Chemistry

The compound is utilized in high-performance liquid chromatography (HPLC) for the simultaneous determination of coumarin derivatives. Its distinct spectral properties enable accurate quantification and analysis in various samples .

Medical Applications

Therapeutic Potential

Research indicates that coumarin derivatives, including this compound, may possess antimicrobial and anticancer activities. These compounds have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Pharmacological Studies

The interaction of this compound with cytochromes P450 suggests it could modulate drug metabolism, impacting the efficacy and safety profiles of co-administered drugs. This characteristic makes it a candidate for further pharmacological studies aimed at understanding its role in drug interactions.

Case Studies

Mechanism of Action

The mechanism of action of 4-Ethoxy-7-methoxycoumarin involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activities.

Pathways Involved: It influences various biochemical pathways, including oxidative stress response, apoptosis, and signal transduction pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-Ethoxy-7-methoxycoumarin with structurally related coumarin derivatives:

*Solubility inferred based on substituent polarity; ethoxy groups increase lipophilicity compared to methoxy.

Substituent Effects on Bioactivity

- Antimicrobial Activity : 7-Methoxy-4-methylcoumarin exhibits antibacterial activity against Bacillus subtilis due to its methoxy group enhancing membrane penetration . The ethoxy group in this compound may further modulate this activity by altering hydrophobicity and binding affinity.

- Fluorescence Properties : Methoxy-substituted coumarins (e.g., 7-Methoxy-4-methylcoumarin) are used as fluorescent labels in HPLC due to their stable emission spectra. The ethoxy group in this compound could shift fluorescence wavelengths, offering tunability for analytical applications .

Biological Activity

4-Ethoxy-7-methoxycoumarin is a synthetic derivative of coumarin, a class of compounds known for their diverse biological activities. Research into the biological activity of this compound has revealed its potential therapeutic applications, particularly in anti-inflammatory, antioxidant, and anticancer contexts.

Chemical Structure and Properties

This compound has the chemical formula C12H12O4. Its structure features an ethoxy group at the 4-position and a methoxy group at the 7-position of the coumarin ring, which are critical for its biological activity.

Anti-inflammatory Effects

Recent studies have demonstrated that this compound exhibits significant anti-inflammatory properties. In vitro experiments using LPS-stimulated RAW264.7 macrophages showed that this compound effectively reduced the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2). The mechanism involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as the suppression of nuclear factor kappa B (NF-κB) activation, which is pivotal in inflammatory responses .

| Concentration (mM) | NO Production (%) | PGE2 Production (%) |

|---|---|---|

| 0.3 | 15.0 | 20.0 |

| 0.6 | 23.1 | 25.0 |

| 0.9 | 30.0 | 35.0 |

| 1.2 | 40.0 | 50.0 |

This data indicates a dose-dependent reduction in inflammatory markers, suggesting that higher concentrations of this compound correlate with greater inhibition of inflammation.

Antioxidant Activity

The antioxidant properties of coumarins, including this compound, have been attributed to their ability to scavenge free radicals and enhance cellular defense mechanisms against oxidative stress. These activities are particularly relevant in the context of chronic diseases characterized by oxidative damage.

Case Studies and Research Findings

A study focusing on the anti-inflammatory effects of related coumarin derivatives found that compounds similar to this compound significantly reduced inflammation markers in animal models of arthritis and dermatitis . This aligns with findings that suggest coumarins can serve as effective therapeutic agents against inflammatory diseases.

Additionally, molecular docking studies have been employed to explore the binding affinities of coumarin derivatives to various biological targets, including enzymes involved in inflammation and cancer progression. These studies indicate that modifications at specific positions on the coumarin ring can enhance biological activity and selectivity .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for producing 4-Ethoxy-7-methoxycoumarin with high purity?

- Methodological Answer : Alkoxy-substituted coumarins like this compound can be synthesized via Pechmann condensation or Williamson ether synthesis. For example, 7-alkoxy-4-methylcoumarins are synthesized by alkylation of hydroxycoumarins using alkyl halides in the presence of a base (e.g., K₂CO₃) under reflux conditions . Purification via column chromatography or recrystallization ensures high purity (>95%). Characterization should include NMR (¹H/¹³C), HPLC, and MS to confirm structural integrity .

Q. How can solubility limitations of this compound be addressed in biological assays?

- Methodological Answer : The compound exhibits poor aqueous solubility but dissolves in DMSO (up to 25 mg/mL). For in vitro studies, prepare stock solutions in DMSO and dilute in assay buffers to maintain final solvent concentrations ≤1% (v/v). Sonication or heating (≤50°C) may enhance dissolution. Solubility in micellar systems (e.g., Tween-80) or cyclodextrin complexes can also be explored for in vivo applications .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices?

- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254–320 nm) is standard. For enhanced sensitivity, use fluorescence detection (excitation: 320 nm, emission: 380 nm). LC-MS/MS with ESI ionization provides specificity in biological samples (e.g., plasma, tissue homogenates). Calibration curves should use internal standards like 7-hydroxycoumarin to correct for matrix effects .

Advanced Research Questions

Q. How does this compound interact with cytochrome P450 (CYP) enzymes, and how can this be quantified?

- Methodological Answer : The compound is metabolized via CYP-dependent O-dealkylation. Use recombinant CYP isoforms (e.g., CYP1A2, CYP2D6) in microsomal assays with NADPH cofactors. Monitor metabolite formation (e.g., 7-hydroxy-4-methylcoumarin) via fluorescence or LC-MS. Competitive inhibition studies require co-incubation with probe substrates (e.g., ethoxyresorufin for CYP1A2) and IC₅₀ determination .

Q. What experimental strategies resolve contradictions in reported antibacterial activity of coumarin derivatives?

- Methodological Answer : Discrepancies in MIC values may arise from strain-specific resistance or assay conditions. Standardize protocols using CLSI guidelines:

- Use a single bacterial strain (e.g., B. subtilis ATCC 6051).

- Include positive controls (e.g., amoxicillin).

- Test under consistent pH, temperature, and inoculum size.

- Confirm membrane permeability via SYTOX Green uptake assays .

Q. How can this compound be optimized as a fluorescent probe for real-time cellular imaging?

- Methodological Answer : Modify the coumarin scaffold to enhance quantum yield and photostability. Introduce electron-withdrawing groups (e.g., trifluoromethyl) at position 3. For intracellular targeting, conjugate with cell-penetrating peptides (e.g., transportan 10). Validate specificity using fluorescence microscopy with organelle-specific dyes (e.g., MitoTracker) .

Data Contradiction Analysis

Q. Why do fluorometric CYP inhibition assays using coumarin derivatives yield variable results compared to HPLC-based methods?

- Methodological Answer : Fluorometric substrates (e.g., 7-Methoxy-4-trifluoromethylcoumarin) may exhibit non-specific interactions with CYP isoforms, leading to false positives. Cross-validate using HPLC-based assays with selective probes (e.g., bufuralol for CYP2D6). Adjust for autofluorescence in cell-based systems by including blank controls .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.